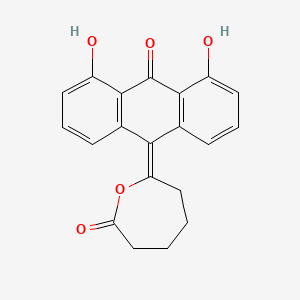
1-(1,3-Dithian-2-YL)decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithian-2-YL)decan-2-one is a chemical compound with the molecular formula C14H26OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)decan-2-one can be synthesized through the thioacetalization of carbonyl compounds. The process involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include p-toluenesulfonic acid and silica gel, which offer high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and reusable catalysts such as Lewis acid-surfactant-combined copper bis(dodecyl sulfate) [Cu(DS)2]. This method allows for high chemoselectivity and ease of operation without the need for organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Dithian-2-YL)decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Substitution reactions can occur with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfoxides or sulfones, while reduction with H2/Ni can produce the corresponding alcohols .
Applications De Recherche Scientifique
1-(1,3-Dithian-2-YL)decan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dithian-2-YL)decan-2-one involves its ability to form stable thioacetal linkages with carbonyl compounds. This stability is due to the resonance stabilization provided by the dithiane ring. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. Molecular targets include carbonyl groups in aldehydes and ketones, leading to the formation of stable thioacetal products .
Comparaison Avec Des Composés Similaires
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dithiane: The parent compound with a six-membered ring containing two sulfur atoms.
1,3-Dithiane-2-ylidene: A derivative with a double bond in the ring structure.
Uniqueness: 1-(1,3-Dithian-2-YL)decan-2-one is unique due to its specific substitution pattern on the dithiane ring, which imparts distinct reactivity and stability compared to other dithiane derivatives. Its ability to form stable thioacetal linkages makes it particularly valuable in synthetic organic chemistry .
Propriétés
Numéro CAS |
116149-47-4 |
|---|---|
Formule moléculaire |
C14H26OS2 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-yl)decan-2-one |
InChI |
InChI=1S/C14H26OS2/c1-2-3-4-5-6-7-9-13(15)12-14-16-10-8-11-17-14/h14H,2-12H2,1H3 |
Clé InChI |
IXDMBMVZGOIOIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CC1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


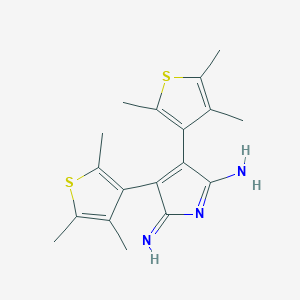

![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
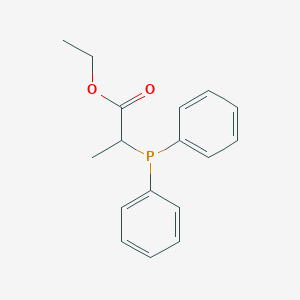

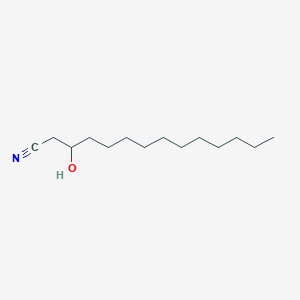
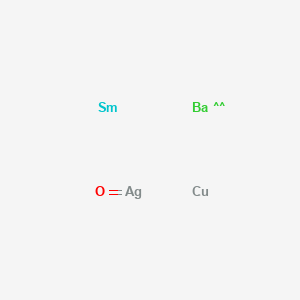
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)

![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
